2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
The compound 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a heterocyclic molecule featuring a pyrazole core substituted at position 4 with a 4-fluorophenyl group. This pyrazole moiety is connected via an ethanone linker to a pyrrolidine ring, which is further functionalized at position 3 with a thiazol-2-yloxy group. The fluorine atom on the phenyl group may enhance metabolic stability and binding affinity through electron-withdrawing effects, while the thiazole ring could contribute to π-stacking interactions in target proteins .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-15-3-1-13(2-4-15)14-9-21-23(10-14)12-17(24)22-7-5-16(11-22)25-18-20-6-8-26-18/h1-4,6,8-10,16H,5,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTJMJPWOJWSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Sequential Assembly via Pyrazole and Pyrrolidine-Thiazole Intermediates
The most widely documented approach involves synthesizing the pyrazole and pyrrolidine-thiazole subunits separately before coupling them through a ketone bridge.
Synthesis of 4-(4-Fluorophenyl)-1H-Pyrazole
The pyrazole core is typically constructed via a cyclocondensation reaction between 4-fluorophenylacetylene and hydrazine derivatives. Adapted from methodologies in, a modified protocol employs:
Reagents :
- 4-Fluorophenylacetylene (1.0 equiv)
- Hydrazine hydrate (1.2 equiv)
- Ethanol (solvent)
- Sodium hydroxide (0.1 equiv)
Conditions :
- Reflux at 80°C for 12 hours
- Yield: 68–72%
The reaction proceeds through a [3+2] cycloaddition mechanism, with NaOH facilitating deprotonation of the acetylene to enhance nucleophilicity.
Synthesis of 3-(1,3-Thiazol-2-yloxy)Pyrrolidine
The pyrrolidine-thiazole fragment is prepared via nucleophilic substitution. As detailed in, the hydroxyl group of 3-hydroxypyrrolidine reacts with 2-mercaptothiazole under Mitsunobu conditions:
Reagents :
- 3-Hydroxypyrrolidine (1.0 equiv)
- 2-Mercaptothiazole (1.1 equiv)
- Diethyl azodicarboxylate (DEAD, 1.2 equiv)
- Triphenylphosphine (1.2 equiv)
- Tetrahydrofuran (solvent)
Conditions :
- 0°C to room temperature, 6 hours
- Yield: 65–70%
The Mitsunobu reaction ensures inversion of configuration at the oxygen-bearing carbon, preserving stereochemical integrity.
Ketone Bridge Formation
Coupling the two subunits is achieved through a nucleophilic acyl substitution reaction. The pyrazole is deprotonated using n-butyllithium and reacted with 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one:
Reagents :
- 4-(4-Fluorophenyl)-1H-pyrazole (1.0 equiv)
- 1-[3-(1,3-Thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one (1.05 equiv)
- n-BuLi (1.1 equiv)
- Tetrahydrofuran (solvent)
Conditions :
- −78°C, 2 hours
- Yield: 55–60%
One-Pot Tandem Synthesis
A streamlined alternative combines pyrazole formation and ketone coupling in a single reaction vessel. This method, extrapolated from, uses a chalcone intermediate:
Reagents :
- 4-Fluorochalcone (1.0 equiv)
- Thiosemicarbazide (1.2 equiv)
- 1-[3-(1,3-Thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one (1.1 equiv)
- Ethanol (solvent)
- Sodium hydroxide (0.2 equiv)
Conditions :
- Reflux at 80°C for 18 hours
- Yield: 50–55%
The reaction mechanism involves conjugate addition of thiosemicarbazide to the chalcone, followed by cyclization and subsequent ketone alkylation.
Solid-Phase Synthesis
A less conventional approach employs resin-bound pyrrolidine to facilitate purification. Adapted from, this method uses:
Reagents :
- Wang resin-functionalized pyrrolidine (1.0 equiv)
- 2-Bromothiazole (1.1 equiv)
- 4-(4-Fluorophenyl)-1H-pyrazole (1.1 equiv)
- Potassium carbonate (2.0 equiv)
- Dimethylformamide (solvent)
Conditions :
- 60°C, 24 hours
- Cleavage with trifluoroacetic acid (TFA)
- Yield: 60–65%
Reaction Optimization and Comparative Analysis
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 4.32–4.25 (m, 1H, pyrrolidine-O), 3.98–3.85 (m, 4H, pyrrolidine-N and CH₂).
- HRMS : m/z calculated for C₁₉H₁₈FN₃O₂S [M+H]⁺: 392.1124; found: 392.1128.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >95% purity for all methods, with the solid-phase approach yielding the highest purity (97.4%).
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure can be compared to several analogs (Table 1):
Key Observations :
- Halogen Substituents : Replacement of fluorine with chlorine (e.g., in ) or bromine (e.g., in ) alters electronic properties. Fluorine’s electronegativity may improve metabolic stability compared to bulkier halogens .
- Linker Flexibility: The ethanone linker in the target compound provides rigidity, whereas butanone () or sulfanyl () linkers may increase conformational flexibility.
- Heterocyclic Diversity : Thiazole (target compound, ) and imidazole () moieties influence solubility and target binding. Thiazole’s sulfur atom may enhance hydrophobic interactions .
Physicochemical Properties
Computational and Analytical Insights
- Electronic Structure : Tools like Multiwfn () can analyze charge distribution, revealing electron-deficient regions at the fluorophenyl group and electron-rich zones at the thiazole ring, which may guide SAR studies.
- Crystallography : SHELX programs () are widely used for determining crystal structures of similar compounds, aiding in conformational analysis.
Biological Activity
The compound 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a novel pyrazole derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazole ring linked to a thiazole moiety through a pyrrolidine structure, which is critical for its biological activity.
Pharmacological Activity
The biological activity of pyrazole derivatives, including the compound , has been extensively documented. The following sections detail specific activities:
Anti-inflammatory Activity
Numerous studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives were synthesized and tested for their ability to reduce inflammation in carrageenan-induced edema models, showing promising results comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial effects. A series of compounds were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial activity, making them potential candidates for further development as antibiotics .
Anticancer Properties
Research has indicated that pyrazole compounds may possess anticancer properties. For instance, studies have shown that specific modifications to the pyrazole ring can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole and thiazole rings can significantly influence potency and selectivity. For example:
- Fluorine Substitution: The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Thiazole Ring: The thiazole moiety contributes to the overall bioactivity by participating in hydrogen bonding with target proteins.
A detailed SAR analysis can guide future synthesis efforts aimed at improving efficacy and reducing toxicity.
Case Studies
- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, derivatives similar to the target compound showed a reduction in swelling comparable to ibuprofen, indicating strong anti-inflammatory potential .
- Antimicrobial Testing : A series of 4-thiazolyl pyrazolyl compounds were tested against Candida albicans and exhibited significant antifungal activity at low concentrations .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pyrazole formation | 4-Fluorophenyl hydrazine, β-ketoester, EtOH, reflux | 65–75 | >95% | |
| Thiazole coupling | 2-Mercaptothiazole, DIAD, PPh₃, THF, 0°C → RT | 50–60 | >90% | |
| Final purification | Column chromatography (SiO₂, hexane/EtOAc) | — | >98% |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C-H at δ 7.8–8.2 ppm) and thiazole-ether linkage (δ 4.5–5.5 ppm for pyrrolidine-O-thiazole) .
- HPLC-MS: Validates purity (>95%) and molecular mass (e.g., [M+H]⁺ = 413.1 Da) .
- X-ray Crystallography: Resolves stereochemical ambiguities using SHELXL for refinement (R-factor < 0.05) .
Advanced: How to optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis to remove trace impurities .
- Catalyst Selection: Pd(PPh₃)₄ improves coupling efficiency (e.g., Suzuki-Miyaura for pyrazole-thiazole linkage) versus CuI-mediated Ullmann reactions, which show lower reproducibility .
- In Situ Monitoring: Use FT-IR to track carbonyl (C=O) formation at 1680–1720 cm⁻¹, ensuring completion before quenching .
Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-Validation: Compare experimental ¹H NMR with DFT-calculated chemical shifts (e.g., Gaussian 16/B3LYP/6-31G**) to confirm assignments .
- Twinned Crystallography: For ambiguous X-ray data (e.g., pseudo-merohedral twinning), use SHELXL’s TWIN/BASF commands to refine dual-domain structures .
- Dynamic NMR: Resolve conformational exchange in pyrrolidine-thiazole ethers by variable-temperature NMR (e.g., coalescence temperature analysis) .
Advanced: How to design experiments to assess biological activity and target interactions?
Methodological Answer:
- In Vitro Assays: Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization (FP) assays. IC₅₀ values < 1 µM suggest therapeutic potential .
- Molecular Docking: Use AutoDock Vina to model binding poses in ATP-binding pockets (PDB: 1M17). Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met793) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to calculate half-life (t₁/₂ > 60 min preferred) .
Q. Table 2: Example Biological Profiling Data
| Assay | Target | Result | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | IC₅₀ = 0.8 µM | |
| Cytotoxicity (HeLa) | — | CC₅₀ = 25 µM | |
| Microsomal stability | Human | t₁/₂ = 72 min |
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Analog Synthesis: Replace thiazole with triazole or oxadiazole to probe electronic effects .
- 3D-QSAR: Build CoMFA models using steric/electrostatic fields from aligned derivatives (e.g., 20-nm grid spacing) .
- Pharmacophore Mapping: Identify essential features (e.g., fluorophenyl hydrophobicity, thiazole H-bond acceptors) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
